6'-Methoxy-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]
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Overview
Description
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired spiro compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating certain biological pathways. For example, it may interact with the estrogen receptor alpha ligand binding domain, influencing transcriptional programs in breast cancer cells .
Comparison with Similar Compounds
Similar Compounds
6’-Methoxy-2’,4’-dihydro-1’H-spiro[cyclopropane-1,3’-isoquinoline] hydrochloride: This compound has a similar spiro structure but differs in the position of the methoxy group and the presence of a hydrochloride salt.
1’,3’,3’-Trimethyl-6-nitro-8-methoxyspiro[2-1-benzopyran-2,2’-indoline]: This compound features a spiro structure with a benzopyran moiety, differing in its functional groups and overall molecular framework.
Uniqueness
6’-Methoxy-3’,4’-dihydro-2’H-spiro[cyclopropane-1,1’-isoquinoline] is unique due to its specific spiro structure and the position of the methoxy group, which can influence its chemical reactivity and biological activity. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
6-methoxyspiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclopropane] |
InChI |
InChI=1S/C12H15NO/c1-14-10-2-3-11-9(8-10)4-7-13-12(11)5-6-12/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
LNSXAHKRTGYIKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)NCC2 |
Origin of Product |
United States |
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